3-cyclopentyl-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-cyclopentyl-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that features a unique combination of cyclopentyl, thiophene, and pyrido[2,1-b][1,3,5]thiadiazine moieties
Preparation Methods
The synthesis of 3-cyclopentyl-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions The synthetic route often starts with the preparation of the thiophene derivative, followed by the formation of the pyrido[2,1-b][1,3,5]thiadiazine coreReaction conditions may include the use of various catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorine.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), catalysts like palladium on carbon (Pd/C), and temperature control ranging from -78°C to reflux conditions .
Scientific Research Applications
3-cyclopentyl-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and sensors.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds to 3-cyclopentyl-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include:
Thiophene Derivatives: Compounds like 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile.
Pyrido[2,1-b][1,3,5]thiadiazine Derivatives: Compounds with similar core structures but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H19N3OS2 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
3-cyclopentyl-6-oxo-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C17H19N3OS2/c18-9-14-13(15-6-3-7-22-15)8-16(21)20-10-19(11-23-17(14)20)12-4-1-2-5-12/h3,6-7,12-13H,1-2,4-5,8,10-11H2 |
InChI Key |
FIPQGZXPALZUOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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